molecular formula C18H20ClN3O2 B12925488 Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- CAS No. 124437-50-9

Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-

Cat. No.: B12925488
CAS No.: 124437-50-9
M. Wt: 345.8 g/mol
InChI Key: ZLKXCFJTGDNRLO-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- is a complex organic compound that features a benzaldehyde moiety substituted with a 6-chloro-3-pyridazinyl group and a piperidinyl ethoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- typically involves multiple steps, starting with the preparation of the core benzaldehyde structure. The piperidinyl ethoxy chain is then attached via nucleophilic substitution reactions, often using piperidine and ethoxy reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitro groups, electrophilic reagents

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated benzaldehyde derivatives

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions that form covalent bonds with nucleophilic sites on biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

CAS No.

124437-50-9

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

4-[2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]ethoxy]benzaldehyde

InChI

InChI=1S/C18H20ClN3O2/c19-17-5-6-18(21-20-17)22-10-7-14(8-11-22)9-12-24-16-3-1-15(13-23)2-4-16/h1-6,13-14H,7-12H2

InChI Key

ZLKXCFJTGDNRLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCOC2=CC=C(C=C2)C=O)C3=NN=C(C=C3)Cl

Origin of Product

United States

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